molecular formula C8H12N4 B1485235 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 2098008-58-1

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile

Cat. No. B1485235
CAS RN: 2098008-58-1
M. Wt: 164.21 g/mol
InChI Key: NOUUOZGCGINIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile (2-APAPN) is an organic compound with the molecular formula C7H12N4. It is an amide derivative of acetonitrile and is commonly used as a reagent in organic synthesis. 2-APAPN has been studied extensively for its potential applications in scientific research, such as in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile acts as an inhibitor of the mitochondrial pyruvate dehydrogenase complex (PDC). It binds to the active site of the enzyme and blocks the conversion of pyruvate to acetyl-CoA, thus inhibiting the oxidation of pyruvate and the production of ATP. In addition, 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been shown to inhibit the activity of the enzyme cytochrome P450 2B4 (CYP2B4), which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial pyruvate dehydrogenase complex (PDC), which plays an important role in the regulation of energy metabolism. In addition, it has been shown to inhibit the activity of the enzyme cytochrome P450 2B4 (CYP2B4), which is involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a potent inhibitor of both the mitochondrial pyruvate dehydrogenase complex (PDC) and the enzyme cytochrome P450 2B4 (CYP2B4), and high concentrations of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile can have toxic effects on cells.

Future Directions

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has potential applications in a wide range of scientific research areas. In the field of biochemistry, it could be used to study the regulation of energy metabolism and the metabolism of drugs and other xenobiotics. In the field of physiology, it could be used to study the effects of drugs on the body and the mechanisms of drug action. In the field of pharmacology, it could be used to study the pharmacokinetics and pharmacodynamics of drugs. In addition, it could be used in studies of gene expression and cell metabolism.

Scientific Research Applications

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been widely used in scientific research due to its ability to act as an inhibitor of several enzymes, including the mitochondrial pyruvate dehydrogenase complex (PDC). It has also been used as a substrate for the enzyme cytochrome P450 2B4 (CYP2B4). 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been used in studies of cell metabolism, drug metabolism, and drug toxicity. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, and in studies of the regulation of gene expression.

properties

IUPAC Name

2-[4-(3-aminopropyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-3-1-2-8-6-11-12(7-8)5-4-10/h6-7H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUOZGCGINIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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